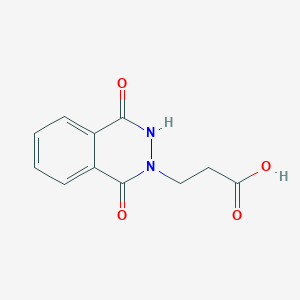

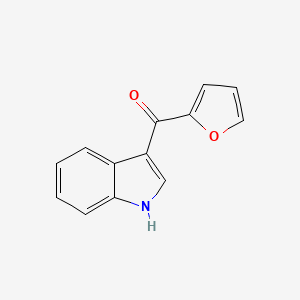

furan-2-yl(1H-indol-3-yl)methanone

説明

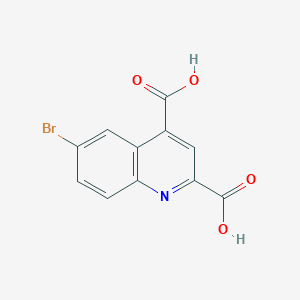

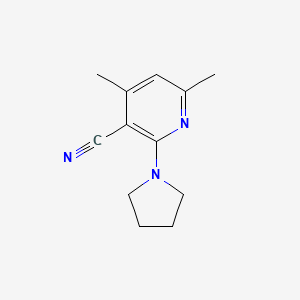

Furan-2-yl(1H-indol-3-yl)methanone is a compound that features both furan and indole moieties. The furan ring is a five-membered oxygen-containing heterocycle, while the indole structure is a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing pyrrole ring. Compounds containing these structures are of significant interest due to their potential biological activities and their presence in various natural products.

Synthesis Analysis

The synthesis of compounds related to furan-2-yl(1H-indol-3-yl)methanone involves various strategies. One approach is the intramolecular Diels-Alder cycloaddition (IMDAF) reaction of 2-amido substituted furans, which can lead to the formation of hexahydroindolinones. This reaction is influenced by the electronic properties of the alkenyl pi-bond and can be promoted by Lewis acids such as Me(3)Al or (MeO)(3)Al, resulting in different rearranged products . Another method involves palladium-catalyzed α- and β-arylations of furan rings, which can lead to furan-derived fluorenones through C(CO)–C bond cleavage . Additionally, a multicomponent approach has been developed for the synthesis of furan-2(5H)-one derivatives containing indole fragments, which utilizes indole, 4-methoxyphenylglyoxal, and Meldrum’s acid in a one-pot reaction .

Molecular Structure Analysis

The molecular structure of compounds similar to furan-2-yl(1H-indol-3-yl)methanone has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 3-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-4-[(E)-prop-1-enyl]furan-2,5-dione, was determined, providing insights into the arrangement of the furan and indole rings in the solid state .

Chemical Reactions Analysis

Compounds with furan and indole rings can undergo various chemical reactions. Photochromic properties have been observed in solutions of hetarylethenes, which are compounds containing both furan and indole units. These compounds can switch between different forms upon exposure to light, and their open-ring isomers exhibit fluorescence . Photoinduced addition reactions have also been reported, where methanol adds to furan-2(5H)-one derivatives under the influence of light, leading to hydroxymethyl-substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-yl(1H-indol-3-yl)methanone derivatives are influenced by their molecular structure. The presence of the furan and indole rings contributes to the compound's potential photochromic behavior, as well as its fluorescence properties . The reactivity of these compounds can be manipulated through various synthetic approaches, such as the use of Lewis acids or palladium catalysis, which can affect the yield and stereochemical outcome of the reactions . The solubility, boiling point, and melting point of these compounds would be determined by their specific substituents and functional groups.

科学的研究の応用

-

Pharmaceutical Research

- Indole derivatives, including “furan-2-yl(1H-indol-3-yl)methanone”, have been used in the treatment of various disorders in the human body . They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .

- The methods of application or experimental procedures involve the synthesis of these indole derivatives and their subsequent testing in biological systems .

- The outcomes of these applications have shown that indole derivatives, both natural and synthetic, exhibit various biologically vital properties .

-

Cancer Research

- A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

- The methods of application involved the synthesis of these derivatives and their evaluation against three EGFR high-expressed cancer cell lines .

- The outcomes of these applications are not specified in the source .

-

Antiviral Research

- Indole derivatives have shown antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- The methods of application involved the synthesis of these derivatives and their evaluation against various viruses .

- The outcomes of these applications have shown that some of these derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .

-

Anti-inflammatory Research

- Indole derivatives have shown anti-inflammatory activities .

- The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with inflammation .

- The outcomes of these applications have shown that some of these derivatives have anti-inflammatory effects .

-

Antioxidant Research

-

Antimicrobial Research

-

Antidiabetic Research

-

Antimalarial Research

-

Anticholinesterase Research

- Indole derivatives have shown anticholinesterase activities .

- The methods of application involved the synthesis of these derivatives and their evaluation in biological systems with cholinesterase .

- The outcomes of these applications have shown that some of these derivatives have anticholinesterase effects .

-

Anti-HIV Research

-

Antitubercular Research

-

Antifungal Research

- The derivatives of 1, 3-diazole show different biological activities such as antifungal activities .

- The methods of application involved the synthesis of these derivatives and their evaluation against various fungi .

- The outcomes of these applications have shown that some of these derivatives have antifungal effects .

特性

IUPAC Name |

furan-2-yl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXEAXRPSISJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359318 | |

| Record name | furan-2-yl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

furan-2-yl(1H-indol-3-yl)methanone | |

CAS RN |

169772-66-1 | |

| Record name | furan-2-yl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)